molecular formula C17H18N2S2 B106400 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione CAS No. 16486-28-5

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione

Cat. No. B106400
CAS RN: 16486-28-5
M. Wt: 314.5 g/mol
InChI Key: VWLWUCKZXTYFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione (DDTT) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DDTT is a sulfur-containing compound that exhibits a range of interesting biological activities, making it a promising target for drug development.

Mechanism Of Action

The exact mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in cell growth and proliferation, and the induction of apoptosis in cancer cells. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Biochemical And Physiological Effects

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the disruption of the cell membrane of bacteria and fungi. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its broad range of biological activities, which make it a promising target for drug development. However, one of the limitations of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its potential as an antioxidant. Further studies are also needed to fully elucidate the mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione and to determine its safety and efficacy in vivo.

Synthesis Methods

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with phenylacetic acid, followed by cyclization with acetic anhydride. Other methods include the reaction of 2-phenyl-1,3-thiazolidine-4-one with carbon disulfide and potassium hydroxide, and the reaction of thiosemicarbazide with phenylglyoxylic acid.

Scientific Research Applications

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been studied for its potential use as an antioxidant, with promising results.

properties

CAS RN

16486-28-5

Product Name

3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione

Molecular Formula

C17H18N2S2

Molecular Weight

314.5 g/mol

IUPAC Name

3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3

InChI Key

VWLWUCKZXTYFGA-UHFFFAOYSA-N

SMILES

CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3

Canonical SMILES

CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3

Other CAS RN

16486-28-5

synonyms

NIP 200
NIP-200
tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione

Origin of Product

United States

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